molecular formula C15H12F9InO6 B580121 三氟乙酰丙酮铟 CAS No. 15453-87-9

三氟乙酰丙酮铟

货号 B580121
CAS 编号: 15453-87-9
分子量: 574.059
InChI 键: JSFSIUKMFCYGBL-IQMQLBNYSA-K
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Indium Trifluoroacetylacetonate is a white powder with a molecular formula of C15H12F9InO6 and a molecular weight of 574.06 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Indium Trifluoroacetylacetonate consists of Indium (In) atoms bonded with Trifluoroacetylacetonate (C15H12F9O6) groups .


Physical And Chemical Properties Analysis

Indium Trifluoroacetylacetonate is a white powder with a melting point of 118-9°C . It has a molecular weight of 574.06 . More detailed physical and chemical properties are not provided in the search results.

科学研究应用

医疗和生物应用

三氟乙酰丙酮铟等铟(III)配合物是发射俄歇电子的多功能物种,使其成为广泛的生物和医疗应用的选择 . 这些配合物的性质取决于用于合成它们的伯配体 .

抗菌、抗真菌和抗病毒应用

铟(III)配合物在抗菌、抗真菌和抗病毒应用方面显示出潜力 . 它们在这些领域的有效性是正在进行的研究课题。

抗癌应用

铟(III)配合物因其抗癌特性而被研究 . 它们在这个领域显示出希望,但需要更多研究才能完全了解它们的潜力。

生物成像应用

铟(III)配合物用于生物成像应用 . 它们可以帮助可视化生物过程,有助于我们了解各种疾病。

放射性药物应用

铟(III)配合物用于放射性药物应用<a aria-label="1: " data-citationid="c7c94427-f422-999d-f823-de5acaa9e90d-32" h="ID=SERP,5017.1" href="https://link.springer.com/content/pdf/10.1007/s4225

安全和危害

Indium Trifluoroacetylacetonate is an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

未来方向

Indium Trifluoroacetylacetonate has potential applications in the field of optoelectronics. For instance, it has been used as a precursor in the deposition of Indium Oxide (In2O3) films via thermal atomic layer deposition (ALD). These films have high growth rates, low impurities, high optical transmittance, and low resistivity, making them promising for future microelectronic displays .

属性

{ "Design of the Synthesis Pathway": "The synthesis of indium trifluoroacetylacetonate can be achieved by reacting indium chloride with trifluoroacetylacetone in the presence of a base such as sodium hydroxide. The resulting product can be purified by recrystallization.", "Starting Materials": [ "Indium chloride", "Trifluoroacetylacetone", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Dissolve indium chloride in methanol to create a solution.", "Add trifluoroacetylacetone to the solution and stir.", "Add sodium hydroxide to the solution and stir until a precipitate forms.", "Filter the precipitate and wash with methanol.", "Recrystallize the product from a suitable solvent such as methanol or acetone." ] }

CAS 编号

15453-87-9

分子式

C15H12F9InO6

分子量

574.059

IUPAC 名称

(Z)-4-bis[[(Z)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]oxy]indiganyloxy-1,1,1-trifluoropent-3-en-2-one

InChI

InChI=1S/3C5H5F3O2.In/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,9H,1H3;/q;;;+3/p-3/b3*3-2-;

InChI 键

JSFSIUKMFCYGBL-IQMQLBNYSA-K

SMILES

CC(=CC(=O)C(F)(F)F)O[In](OC(=CC(=O)C(F)(F)F)C)OC(=CC(=O)C(F)(F)F)C

产品来源

United States

Q & A

Q1: How does Indium Trifluoroacetylacetonate contribute to the formation of Indium Tin Oxide (ITO) films in the Atmospheric Pressure Plasma Deposition (APPD) process?

A1: Indium Trifluoroacetylacetonate serves as a precursor material in the APPD process. When subjected to the plasma environment along with other precursors like tin trifluoroacetylacetonate, it undergoes decomposition. This decomposition leads to the formation of reactive species, including indium and oxygen ions. These ions then deposit onto the substrate, ultimately forming the desired ITO film [].

Q2: What is the impact of post-deposition annealing on ITO films produced using Indium Trifluoroacetylacetonate?

A2: While ITO films deposited using Indium Trifluoroacetylacetonate at 300°C exhibit good transparency, their conductivity needs improvement. Post-deposition annealing in an oxygen atmosphere at 400°C is employed to enhance the electrical properties. Although this annealing process doesn't significantly reduce the carbon content originating from the precursor, it does lead to a decrease in fluorine content and the initiation of crystallization within the film, as observed through XRD analysis [].

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